molecular formula C11H8BrN3S B11790033 5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

Cat. No.: B11790033
M. Wt: 294.17 g/mol
InChI Key: WCMNQQICZKCGIC-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that features a thiazole ring fused with a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of bromine and methyl groups in its structure enhances its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole typically involves the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile. The reaction is carried out in the presence of a base such as potassium tert-butoxide in tert-butanol. The reaction mixture is heated under reflux for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: The compound can form additional rings through cyclization reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H8BrN3S

Molecular Weight

294.17 g/mol

IUPAC Name

5-(2-bromophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C11H8BrN3S/c1-7-10(8-4-2-3-5-9(8)12)16-11-13-6-14-15(7)11/h2-6H,1H3

InChI Key

WCMNQQICZKCGIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CC=CC=C3Br

Origin of Product

United States

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